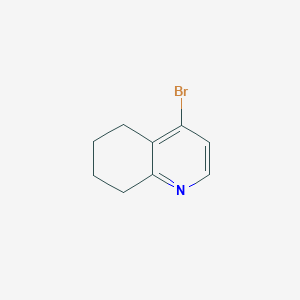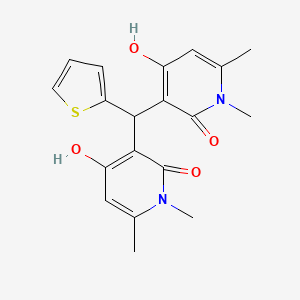
3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), also known as L2HGDH inhibitor, is a chemical compound that has gained attention in scientific research due to its potential applications in treating certain diseases.
Scientific Research Applications
Electropolymerization and Conducting Polymers
Research into derivatized bis(pyrrol-2-yl) arylenes, including compounds structurally related to 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one), has led to the development of conducting polymers via electropolymerization. These polymers, formed from low oxidation potential monomers, exhibit stable electrical conductivity due to their low oxidation potentials, making them suitable for applications in electronic devices and sensors (Sotzing et al., 1996).
Aggregation-Induced Luminescence
The coordination-assembly generation of heteroleptic complexes from new bisthienylethenes and Ir(III) has been explored, demonstrating distinct luminescence behaviors due to aggregation-induced effects. Such materials, synthesized from structurally related compounds, show potential for applications in luminescent materials and sensors (Wei et al., 2015).
Electrochromic and Optical Materials
Electrochromic materials synthesized from bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, closely related to the compound , have been investigated. These materials offer promising properties for smart windows, displays, and other applications requiring modulation of light transmission or reflection (Sotzing et al., 1996).
Organic Field-Effect Transistors (OFETs) and Memory Elements
The synthesis of mixed phenylene-thiophene oligomers demonstrates the potential of structurally similar compounds for use in easily processable OFETs and solution-fabricated nonvolatile memory elements. These developments indicate the utility of such compounds in the advancement of organic electronics and data storage technologies (Mushrush et al., 2003).
Mechanism of Action
Target of Action
The compound belongs to the class of pyridinones and thiophenes. Pyridinones are often used in medicinal chemistry due to their ability to bind to a variety of biological targets, including enzymes and receptors . Thiophenes are aromatic compounds that are also known to interact with various biological targets .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Both pyridinones and thiophenes have been found to interact with a variety of pathways, depending on their specific structure and the target they bind to .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Pyridinones and thiophenes can have a wide range of ADME properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The specific effects would depend on the properties of the compound .
properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-thiophen-2-ylmethyl]-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-10-8-12(22)15(18(24)20(10)3)17(14-6-5-7-26-14)16-13(23)9-11(2)21(4)19(16)25/h5-9,17,22-23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEIFJCKKZKTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC=CS2)C3=C(C=C(N(C3=O)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2614417.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide](/img/structure/B2614418.png)
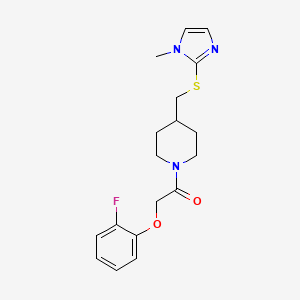
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2614424.png)
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2614425.png)
![6-Tert-butyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2614426.png)
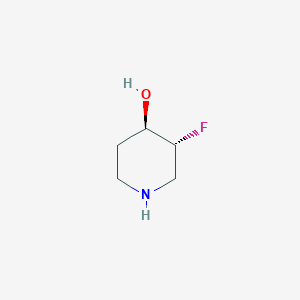
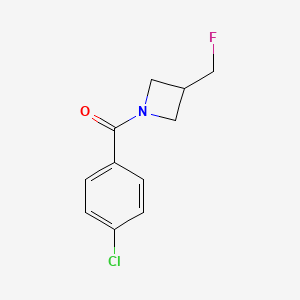

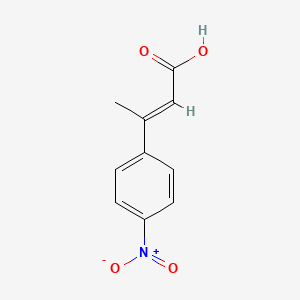
![3-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2614436.png)
![N-(benzo[b]thiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2614437.png)
